molecular formula C21H21ClO3 B4961045 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene

1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene

Cat. No. B4961045
M. Wt: 356.8 g/mol
InChI Key: ZXIUNBYPGIGLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular disease and metabolic disorders. However, it was later discovered to have performance-enhancing effects and was banned by the World Anti-Doping Agency in 2009. Despite its ban, GW501516 is still widely used by athletes and bodybuilders due to its ability to increase endurance and reduce body fat.

Mechanism of Action

1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and reduced body fat.
Biochemical and Physiological Effects:
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved endurance and reduced body fat. Additionally, it has been shown to reduce inflammation and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. Additionally, it has been shown to have a number of beneficial effects on metabolism and inflammation. However, there are also limitations to its use. It is a banned substance and therefore cannot be used in human trials. Additionally, there are concerns about its potential side effects, particularly in the long term.

Future Directions

There are several potential future directions for research on 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, there is interest in developing safer and more effective PPARδ agonists that do not have the same potential for side effects as 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. Finally, there is interest in understanding the long-term effects of 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene use on metabolism and overall health.

Synthesis Methods

1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is synthesized through a multistep process that involves several chemical reactions. The starting material is naphthalene, which undergoes chlorination to yield 1-chloronaphthalene. The chloronaphthalene is then reacted with 3-(2-methoxy-4-methylphenoxy)propylamine to yield 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propyl]naphthalene. Finally, this compound is reacted with sodium hydroxide to yield the final product, 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene.

Scientific Research Applications

1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. Additionally, it has been studied for its potential to treat conditions such as diabetes, obesity, and cardiovascular disease.

properties

IUPAC Name

1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO3/c1-15-8-10-20(21(14-15)23-2)25-13-5-12-24-19-11-9-18(22)16-6-3-4-7-17(16)19/h3-4,6-11,14H,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIUNBYPGIGLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=C(C3=CC=CC=C32)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene

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